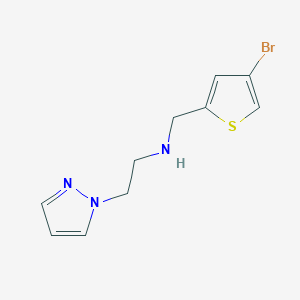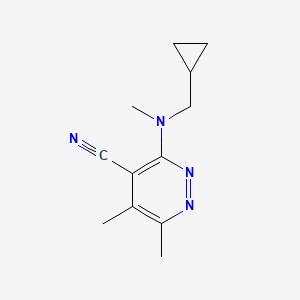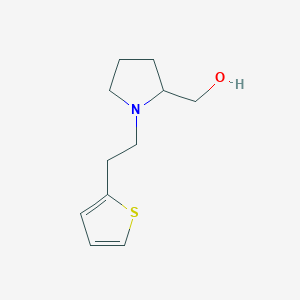![molecular formula C12H8BrNO B14908794 8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one](/img/structure/B14908794.png)
8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one is a heterocyclic compound that features a bromine atom attached to a benzoisoindolone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one typically involves the bromination of 1,2-dihydro-3H-benzo[e]isoindol-3-one. This can be achieved through electrophilic aromatic substitution reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 8-methoxy-1,2-dihydro-3H-benzo[e]isoindol-3-one, while oxidation can produce 8-bromo-3H-benzo[e]isoindol-3-one.
Aplicaciones Científicas De Investigación
8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one largely depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity to these targets through halogen bonding and hydrophobic interactions .
Comparación Con Compuestos Similares
1,2-Dihydro-3H-benzo[e]isoindol-3-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
8-Chloro-1,2-dihydro-3H-benzo[e]isoindol-3-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.
8-Fluoro-1,2-dihydro-3H-benzo[e]isoindol-3-one:
Uniqueness: The presence of the bromine atom in 8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one imparts unique reactivity and binding characteristics, making it a valuable compound for specific synthetic and research applications .
Propiedades
Fórmula molecular |
C12H8BrNO |
|---|---|
Peso molecular |
262.10 g/mol |
Nombre IUPAC |
8-bromo-1,2-dihydrobenzo[e]isoindol-3-one |
InChI |
InChI=1S/C12H8BrNO/c13-8-3-1-7-2-4-9-11(10(7)5-8)6-14-12(9)15/h1-5H,6H2,(H,14,15) |
Clave InChI |
HABSDYJSDOWHGZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC3=C2C=C(C=C3)Br)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B14908713.png)


![8-Fluoro-7-(trifluoromethyl)-2H-thiopyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B14908728.png)
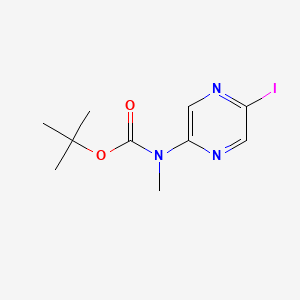
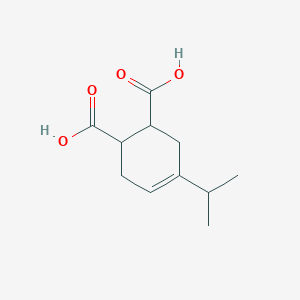
![5-Amino-2,2-dimethylbenzo[b]thiophen-3(2H)-one 1,1-dioxide](/img/structure/B14908743.png)
![N-(1-methoxypropan-2-yl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14908749.png)
